molecular formula C8H13N5O2S B14285523 Propanamide, 3,3'-(1,3,4-thiadiazol-2-ylimino)bis- CAS No. 131706-29-1

Propanamide, 3,3'-(1,3,4-thiadiazol-2-ylimino)bis-

Cat. No.: B14285523
CAS No.: 131706-29-1
M. Wt: 243.29 g/mol
InChI Key: XIOMLODPWQODID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, yields the corresponding 1,3,4-thiadiazole derivative . Another method involves the reaction of hydrazonoyl chloride derivatives with 2-(methylthio)carbonthioyl hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- is unique due to its specific structure and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

131706-29-1

Molecular Formula

C8H13N5O2S

Molecular Weight

243.29 g/mol

IUPAC Name

3-[(3-amino-3-oxopropyl)-(1,3,4-thiadiazol-2-yl)amino]propanamide

InChI

InChI=1S/C8H13N5O2S/c9-6(14)1-3-13(4-2-7(10)15)8-12-11-5-16-8/h5H,1-4H2,(H2,9,14)(H2,10,15)

InChI Key

XIOMLODPWQODID-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)N(CCC(=O)N)CCC(=O)N

Origin of Product

United States

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